Home > Products > Screening Compounds P88389 > Osimertinib-13CD3
Osimertinib-13CD3 -

Osimertinib-13CD3

Catalog Number: EVT-12526310
CAS Number:
Molecular Formula: C28H33N7O2
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Osimertinib-13CD3 is a stable isotope-labeled derivative of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer, particularly in patients with the T790M mutation of the epidermal growth factor receptor. The compound has gained attention due to its specificity and efficacy in targeting resistant mutations that are often associated with poor patient outcomes.

Source

Osimertinib was developed by AstraZeneca and has been extensively studied for its therapeutic potential against various forms of lung cancer. The compound Osimertinib-13CD3, with its stable isotopic labeling, is utilized in pharmacokinetic studies and drug metabolism research to track the compound's behavior in biological systems.

Classification

Osimertinib-13CD3 is classified as a pharmaceutical compound under the category of anticancer agents. Specifically, it falls under the subclass of selective epidermal growth factor receptor inhibitors, which are crucial in targeted cancer therapies.

Synthesis Analysis

Methods

The synthesis of Osimertinib-13CD3 involves several steps that modify the parent compound, osimertinib. The synthetic route typically begins with the preparation of key intermediates through various chemical reactions such as condensation, reduction, and acylation.

Technical Details

  1. Starting Materials: The synthesis often starts with commercially available precursors that undergo transformations to introduce the 13C and D3 isotopes.
  2. Reactions: Common reactions include:
    • Nucleophilic substitutions to introduce functional groups.
    • Reductive amination to form amines from carbonyl precursors.
    • Acylation reactions to attach acyl groups to amine functionalities.

These methods ensure that the final product retains the pharmacological properties of osimertinib while allowing for isotopic labeling for analytical purposes .

Molecular Structure Analysis

Structure

The molecular structure of Osimertinib-13CD3 can be represented as follows:

  • Molecular Formula: C28H33N7O2
  • Molecular Weight: Approximately 499.61 g/mol

Data

The isotopic labeling allows for enhanced detection and quantification in mass spectrometry applications, facilitating pharmacokinetic studies and metabolic profiling .

Chemical Reactions Analysis

Reactions

Osimertinib-13CD3 undergoes various chemical reactions similar to those of its parent compound. Key reactions include:

  1. Dephosphorylation: In biological systems, osimertinib can be dephosphorylated, affecting its activity.
  2. Metabolism: The compound is metabolized primarily in the liver via cytochrome P450 enzymes, leading to several metabolites that can be tracked using isotopic labeling.

Technical Details

The use of Osimertinib-13CD3 in metabolic studies allows researchers to differentiate between parent drug and metabolites through mass spectrometry techniques, enhancing understanding of drug disposition and efficacy .

Mechanism of Action

Process

Osimertinib-13CD3 functions by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits downstream signaling pathways that promote tumor growth and survival.

  1. Inhibition Mechanism: The compound selectively targets both activating mutations (L858R) and resistance mutations (T790M), leading to reduced phosphorylation of downstream signaling proteins.
  2. Cellular Effects: Inhibition results in decreased proliferation and increased apoptosis in cancer cells harboring these mutations.

Data

Clinical studies have shown significant efficacy in patients with non-small cell lung cancer harboring T790M mutations, demonstrating improved progression-free survival compared to standard therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in aqueous solutions.

Chemical Properties

  • Stability: Osimertinib-13CD3 is stable under normal storage conditions but should be protected from light.
  • pH Sensitivity: The stability may vary depending on pH; optimal conditions are generally around neutral pH.

Relevant analyses often include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

Scientific Uses

Osimertinib-13CD3 is primarily used in research settings for:

  1. Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles.
  2. Drug Interaction Studies: Evaluating how osimertinib interacts with other therapeutic agents.
  3. Metabolic Pathway Elucidation: Identifying metabolic pathways and potential active metabolites.

The stable isotope-labeled version enhances the accuracy of analytical techniques such as liquid chromatography-tandem mass spectrometry, making it invaluable for clinical research into drug efficacy and safety .

Properties

Product Name

Osimertinib-13CD3

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-(trideuterio(113C)methyl)amino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C28H33N7O2

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i4+1D3

InChI Key

DUYJMQONPNNFPI-JGWVFYFMSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Isomeric SMILES

[2H][13C]([2H])([2H])N(CCN(C)C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.